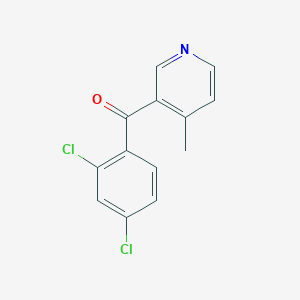

3-(2,4-Dichlorobenzoyl)-4-methylpyridine

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Field : Chemical Crystallography .

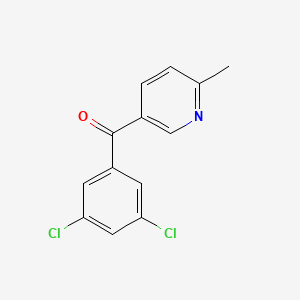

- Application : The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .

- Method : The reactions were carried out in N, N′ -dimethylformamide solution at 60 °C .

- Results : This process yielded a series of dichlorobenzamide derivatives in good yields .

- Field : Chemical Intermediates .

- Application : The synthesis of benzamide derivatives is performed through direct condensation of benzoic acids and amines .

- Method : The reaction was carried out under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Synthesis of Dichlorobenzamide Derivatives

Synthesis of Benzamides

- Field : Thermal Analysis and Calorimetry .

- Application : The study of the decomposition characteristics of di(2,4-dichlorobenzoyl) peroxide (DCBP), a compound similar to “3-(2,4-Dichlorobenzoyl)-4-methylpyridine”, was conducted .

- Method : The decomposition of DCBP was investigated through differential scanning calorimetry and thermal activity monitor III .

- Results : The study found that DCBP decomposes more satisfactorily by an autocatalytic reaction at low temperatures .

- Field : Industrial Applications .

- Application : Di(2,4-dichlorobenzoyl) peroxide (DCBP) is the principal cross-linking agent in the pressureless hot-air vulcanization of silicone rubber .

- Method : The curing temperature is usually set in the 110.0–175.0 °C range for producing dimethyl silicone elastomers .

- Results : DCBP is advantageous because of its fast curing rate and bubble-free-cured transparent nature .

Decomposition Characteristics of Di(2,4-dichlorobenzoyl) Peroxide

Use in Silicone Rubber Vulcanization

- Field : Chemical Crystallography .

- Application : The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .

- Method : The reactions were carried out in N, N′ -dimethylformamide solution at 60 °C .

- Results : This process yielded a series of dichlorobenzamide derivatives in good yields .

- Field : Organic Chemistry .

- Application : 2,4-Dichloro-3,5-difluorobenzoic acid was synthesised from the commercially available 4-chloro-3,5-difluorobenzonitrile .

- Method : The synthesis involved a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- Results : The synthesis yielded 2,4-dichloro-3,5-difluorobenzoic acid in good yield .

Synthesis of Dichlorobenzamide Derivatives

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

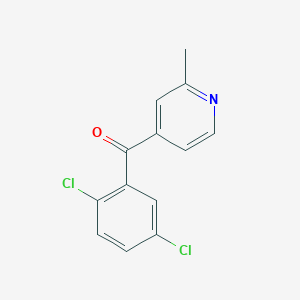

(2,4-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-4-5-16-7-11(8)13(17)10-3-2-9(14)6-12(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIIHEGBCGICQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorobenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)

![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)

![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)

![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)